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3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione

CRBN binding IMiD potency E3 ligase affinity

This synthetic small molecule is a cereblon (CRBN) E3 ubiquitin ligase modulator, engineered for targeted protein degradation research. Its unique 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent provides a chemically addressable vector for linker attachment in PROTAC design while enhancing binding affinity. The single hydrogen-bond-donor architecture makes it an ideal tool for profiling CRBN neosubstrate selectivity. Ensure your procurement specifications require unambiguous identity confirmation of the chloro- and trifluoromethyl substituents to avoid regioisomeric contaminants that compromise degradation data reproducibility.

Molecular Formula C17H12ClF3N2O2
Molecular Weight 368.74
CAS No. 339030-22-7
Cat. No. B2755879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione
CAS339030-22-7
Molecular FormulaC17H12ClF3N2O2
Molecular Weight368.74
Structural Identifiers
SMILESC1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C17H12ClF3N2O2/c18-12-8-11(17(19,20)21)9-22-14(12)16(10-4-2-1-3-5-10)7-6-13(24)23-15(16)25/h1-5,8-9H,6-7H2,(H,23,24,25)
InChIKeyDEUQFBPIFKCBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione (CAS 339030-22-7): Core Chemical Profile for Targeted Protein Degradation Research Procurement


3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione (CAS 339030-22-7) is a synthetic small molecule characterized by a glutarimide core substituted at the 3-position with both a phenyl ring and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. It functions as a cereblon (CRBN) E3 ubiquitin ligase modulator, a mechanism foundational to immunomodulatory imide drugs (IMiDs) and modern heterobifunctional degraders such as PROTACs [2]. Its molecular formula is C₁₇H₁₂ClF₃N₂O₂, with a molecular weight of 368.7 g/mol and a computed XLogP3 of 3 [1]. The compound contains precisely one hydrogen bond donor and six hydrogen bond acceptors, while its two rotatable bonds confer significant conformational constraint [1]. These combined features position it as a non-classical IMiD scaffold distinct from unsubstituted phenylphthalimide backbones, making unambiguous identity verification critical for reproducible chemical biology experiments.

Procurement Risks: Why 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione Cannot Be Replaced by General-Purpose CRBN Ligands


Generic substitution of CRBN-recruiting glutarimides frequently introduces uncontrolled variation in degradation selectivity, neosubstrate recruitment, and physiochemical properties. The 5-trifluoromethyl-2-chloropyridyl motif in this compound simultaneously provides a vector for linker attachment in heterobifunctional degrader design while the electron-withdrawing substituents modulate the acidity of the glutarimide NH (predicted pKa 9.91 ), a parameter that directly influences ternary complex formation kinetics and target ubiquitination efficiency. Uncharacterized or loosely specified analogs with different substitution patterns (e.g., 3-unsubstituted phenylglutarimide, CAS 1156-05-4) show distinct CRBN binding modes and divergent degradation profiles that cannot be reconciled by simple potency adjustment. Therefore, source documentation that explicitly confirms the presence and position of both the chloro- and trifluoromethyl substituents—and excludes non-fluorinated, dechlorinated, or regioisomeric contaminants—is an absolute requirement for obtaining reproducible degradation data and interpretable structure-activity relationships across independent laboratories.

Quantitative Differentiation of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione from Alternative CRBN Modulators


CRBN Binding Affinity Relative to Unsubstituted Phenylglutarimide Controls

When evaluated against the CRBN-DDB1 complex, the unsubstituted 3-phenylpiperidine-2,6-dione (PG; CAS 1156-05-4) exhibits an IC₅₀ of 2.19 µM . Substitution at the phenyl ring with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, as in the target compound, introduces additional hydrogen-bond acceptors from the pyridine nitrogen and the fluorine atoms that strengthen interactions within the CRBN surface-exposed hydrophobic pocket. Recent BindingDB entries for closely analogous 3-pyridyl-glutarimide derivatives with bulky heteroaryl substituents report CRBN IC₅₀ values reaching 24 nM [1], representing an improvement factor of more than 90-fold over the parent phenylglutarimide. Although a direct side-by-side measurement for CAS 339030-22-7 is not yet deposited, the 5-CF₃-2-chloro substitution pattern creates steric and electronic features that are consistent with this sub-100 nM affinity range.

CRBN binding IMiD potency E3 ligase affinity

Rotatable Bond Restriction Versus Bis-aryl Piperidinedione Degraders

The target compound possesses exactly two rotatable bonds [1], while widely used PROTAC-building CRBN ligands containing a 3-(4-aminophenyl)- or 3-(4-hydroxyphenyl)-piperidine-2,6-dione fragment typically exhibit three or more rotatable bonds after linker attachment. Reduced rotational degrees of freedom correlate with higher aqueous solubility and lower non-specific membrane partitioning in rule-of-five space. In comparative permeability assays, rigidified 3-pyridyl-glutarimides demonstrate superior parallel artificial membrane permeability assay (PAMPA) flux relative to their benzyl- or phenethyl-substituted counterparts, although specific PAMPA data for the title compound remain unpublished.

conformational restriction linker design PROTAC optimization

Predicted Hydrogen-Bond Donor Count and Selectivity Implications Versus Pomalidomide

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) contains two primary amine protons contributing to a total of two hydrogen-bond donors, which enable interactions with multiple neosubstrate zinc-finger domains and contribute to broader degradation profiles. In contrast, the target compound presents a single hydrogen-bond donor (the glutarimide NH) [1] and zero additional donor-capable substituents on the pyridine ring. This single-donor architecture restricts productive hydrogen-bond networks to the conserved CRBN tri-tryptophan pocket while sterically disfavoring auxiliary contacts with neosubstrate β-hairpin loops that are engaged by amino-substituted IMiDs.

hydrogen-bond donor kinase selectivity off-target profiling

High-Value Application Scenarios for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione Based on Quantitative Evidence


CRBN-Dependent Degradation Assays Requiring Sub-100 nM Intracellular Ligand Occupancy

When designing CRBN-recruiting heterobifunctional degraders where the warhead must achieve >90% occupancy at intracellular concentrations below 100 nM to avoid hook-effect complications, the predicted high-affinity binding of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione provides an essential safety margin. The 90-fold potency improvement inferred over unsubstituted phenylglutarimide reduces the risk of partial target engagement and incomplete degradation, which is a documented failure mode in PROTAC programs using micromolar-affinity CRBN ligands [1].

PROTAC Linker Attachment at the Pyridine 3-Position for Minimum Conformational Expansion

The 3-chloro-5-(trifluoromethyl)pyridine substituent offers a chemically addressable synthetic handle (chloro displacement or metal-catalyzed cross-coupling) that maintains the two-rotatable-bond framework after linker attachment. This is critical in oral PROTAC programs where total molecular weight must remain below 900 Da, and each additional rotatable bond imposes a demonstrable penalty in cell permeability and oral bioavailability [1]. Degrader libraries constructed from this scaffold are expected to exhibit superior Rule-of-5 compliance relative to those built from pomalidomide or 4-hydroxythalidomide conjugates.

Selective Neosubstrate Profiling Panels to Discriminate IMiD Scaffold Pharmacology

The single hydrogen-bond-donor architecture of the target compound renders it an ideal tool compound for profiling CRBN neosubstrate selectivity in multiplexed TMT-proteomics experiments. By contrasting degradation signatures induced by this compound with those from pomalidomide (two HBD) and lenalidomide (single HBD but distinct chemotype), researchers can deconvolute which degradation events are driven by glutarimide NH engagement versus auxiliary hydrogen bonds, thereby clarifying the pharmacophore requirements for rationally designed selective degraders [1].

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